

A Comparative Efficacy Analysis of Piroxicam and Other Oxicam-Derived NSAIDs

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Compound of Interest

Compound Name: *Enolicam sodium*

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A comprehensive review of the clinical and preclinical data for piroxicam in relation to other enolic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), tenoxicam and meloxicam, reveals comparable efficacy profiles in the management of inflammatory conditions. Direct comparative data for **enolicam sodium** is not available in the public domain, precluding a direct assessment against piroxicam.

This guide provides a detailed comparison of piroxicam with tenoxicam and meloxicam, focusing on their efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Piroxicam, a non-selective cyclooxygenase (COX) inhibitor, has long been a therapeutic option for inflammatory disorders. Comparative clinical trials have demonstrated that its efficacy is largely equivalent to other oxicams, such as tenoxicam and meloxicam, for pain relief and improvement of function in patients with osteoarthritis and rheumatoid arthritis. While the overall effectiveness is similar, there are nuances in their safety profiles and COX-2 selectivity that may influence clinical decision-making. Due to a lack of available data, a direct comparison with **enolicam sodium** cannot be made.

Data Presentation: Comparative Efficacy of Oxicam NSAIDs

The following tables summarize the quantitative data from comparative clinical studies.

Table 1: Piroxicam vs. Tenoxicam in Rheumatoid Arthritis

Efficacy Parameter	Piroxicam (20 mg/day)	Tenoxicam (20 mg/day)	p-value	Study Reference
Number of Tender Joints (change from baseline)	-8.2	-9.1	>0.05	--INVALID-LINK-- [1]
Number of Swollen Joints (change from baseline)	-6.5	-7.0	>0.05	--INVALID-LINK-- [1]
Patient's Global Assessment (VAS, mm change)	-25.3	-28.1	>0.05	--INVALID-LINK-- [1]
Physician's Global Assessment (VAS, mm change)	-27.8	-30.5	>0.05	--INVALID-LINK-- [1]
Erythrocyte Sedimentation Rate (mm/hr change)	-10.2	-11.5	>0.05	--INVALID-LINK-- [1]

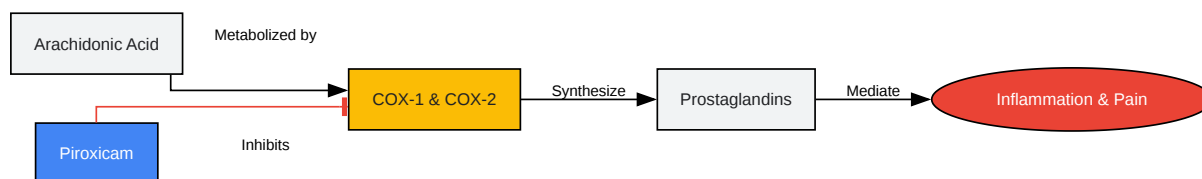
Table 2: Piroxicam vs. Meloxicam in Osteoarthritis of the Hip

Efficacy Parameter	Piroxicam (20 mg/day)	Meloxicam (15 mg/day)	p-value	Study Reference
Pain on Movement (VAS, mm change from baseline)	-38.5	-36.9	NS	--INVALID-LINK-- [2]
Patient's Global Assessment (VAS, mm change)	-35.1	-34.8	NS	--INVALID-LINK-- [2]
Lequesne's Index (change from baseline)	-4.2	-4.0	NS	--INVALID-LINK-- [2]

NS: Not Significant

Mechanism of Action: Cyclooxygenase Inhibition

Piroxicam and other oxicam NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[\[3\]](#) COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[\[4\]](#) There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[\[4\]](#) Piroxicam is a non-selective inhibitor of both COX-1 and COX-2.[\[3\]](#) Meloxicam exhibits a degree of preferential inhibition for COX-2 over COX-1.[\[4\]](#)



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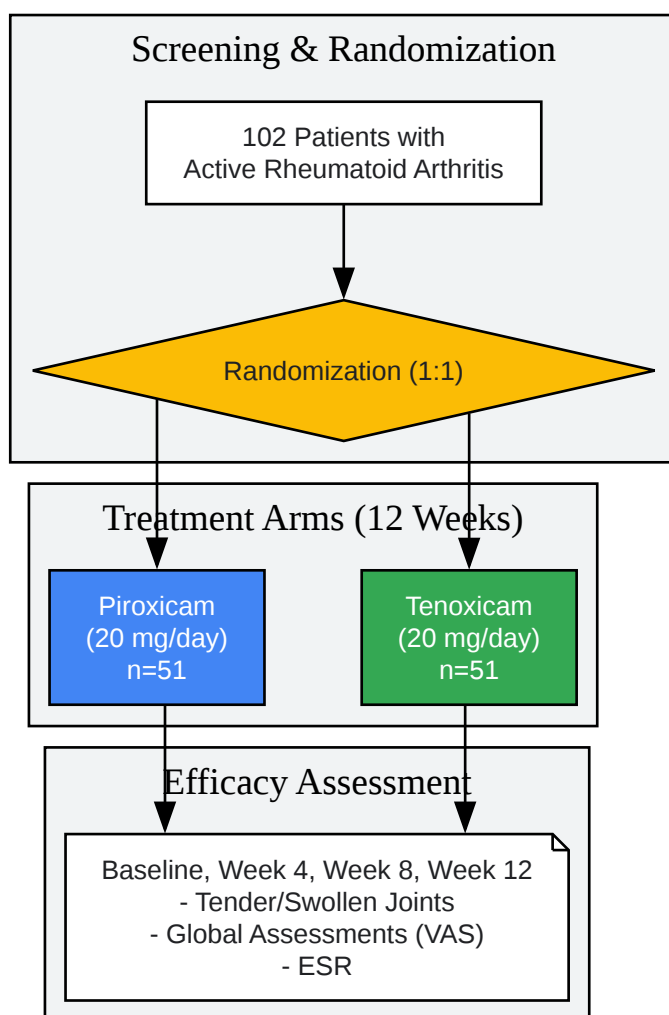
Figure 1. Mechanism of action of piroxicam via inhibition of COX enzymes.

Experimental Protocols

Comparative Study of Piroxicam and Tenoxicam in Rheumatoid Arthritis

A multicenter, randomized, double-blind, parallel-group study was conducted to compare the efficacy and safety of piroxicam and tenoxicam in patients with active rheumatoid arthritis.

- **Patient Population:** 102 patients with a confirmed diagnosis of active rheumatoid arthritis according to the American Rheumatism Association criteria.
- **Treatment Regimen:** Patients were randomly assigned to receive either piroxicam 20 mg once daily or tenoxicam 20 mg once daily for 12 weeks.
- **Efficacy Assessments:** The primary efficacy variables included the number of tender and swollen joints, patient's and physician's global assessments of disease activity (on a 100-mm visual analog scale), and erythrocyte sedimentation rate (ESR). Assessments were performed at baseline and at weeks 4, 8, and 12.
- **Statistical Analysis:** The two treatment groups were compared using two-sample t-tests for continuous variables and chi-square tests for categorical variables. A p-value of less than 0.05 was considered statistically significant.



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Figure 2. Workflow of the comparative clinical trial of piroxicam and tenoxicam.

Comparative Study of Piroxicam and Meloxicam in Osteoarthritis of the Hip

A 6-week, double-blind, parallel-group, randomized, multicentre study was conducted in out-patients with symptomatic osteoarthritis of the hip.

- Patient Population: 255 out-patients with symptomatic osteoarthritis of the hip.
- Treatment Regimen: Patients were randomized to receive either meloxicam 15 mg once daily (n=128) or piroxicam 20 mg once daily (n=127).

- Efficacy Assessments: Assessments of pain on a 10 cm horizontal visual analogue scale (VAS), global efficacy by the patient, and Lequesne's index of severity for osteoarthritis of the hip were conducted.
- Statistical Analysis: Efficacy results were analyzed for significant improvements from baseline and for significant differences between the two treatment groups.

Conclusion

The available evidence from comparative clinical trials indicates that piroxicam has a similar efficacy profile to other oxicam NSAIDs, such as tenoxicam and meloxicam, in the treatment of rheumatoid arthritis and osteoarthritis. While all three drugs demonstrate significant improvements in pain and inflammation, there were no statistically significant differences in their overall efficacy in the cited studies. The choice between these agents may, therefore, be guided by other factors such as safety profile, cost, and individual patient response. A definitive comparison between **enolicam sodium** and piroxicam cannot be made at this time due to the absence of publicly available scientific data on **enolicam sodium**. Further research is required to establish the efficacy and safety profile of **enolicam sodium**.

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